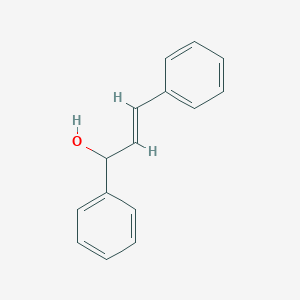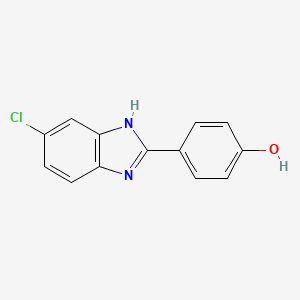
2-(4-Hydroxyphenyl)-5-chlorobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-5-chlorobenzimidazole, also known as 5-chloro-2-hydroxyphenylbenzimidazole, is a heterocyclic compound derived from benzimidazole. It is a white crystalline solid with a melting point of 215-217 °C and a molecular weight of 260.6 g/mol. It is soluble in water, ethanol, and methanol, and is used in scientific research applications.
Scientific Research Applications
2-(4-Hydroxyphenyl)-5-chlorobenzimidazole is used in scientific research for a variety of purposes. It is used as a starting material for the synthesis of other compounds, such as 4-chloro-2-hydroxyphenylbenzimidazole. It is also used as a reagent in the synthesis of other heterocyclic compounds. In addition, it is used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents.
Mechanism of Action
2-(4-Hydroxyphenyl)-5-chlorobenzimidazole has a number of different mechanisms of action. It is an inhibitor of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. It also has anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in a number of cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of a number of different types of cancer cells, including breast, colon, and prostate cancer cells. Additionally, it has been shown to inhibit the growth of fungi, including Candida albicans and Aspergillus niger. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole in laboratory experiments include its low cost, its availability, and its low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of different applications. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to purify and can be unstable in certain conditions.
Future Directions
The potential future directions for 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole include further research into its potential use as an anti-cancer agent, as well as its potential use as an antifungal agent. Additionally, further research into its mechanism of action and its potential use as an anti-inflammatory agent could be beneficial. Furthermore, its potential use as an antioxidant could be further explored. Finally, further research into its potential use in drug development could be beneficial.
Synthesis Methods
2-(4-Hydroxyphenyl)-5-chlorobenzimidazole can be synthesized via a two-step process. First, 4-hydroxyphenylbenzimidazole is reacted with phosphorus oxychloride to form 4-chloro-2-hydroxyphenylbenzimidazole. This is then reacted with potassium hydroxide to form this compound.
properties
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUHTGJGVJGBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylethanesulfonamide](/img/structure/B2554938.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2554939.png)
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2554940.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2554942.png)
![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)
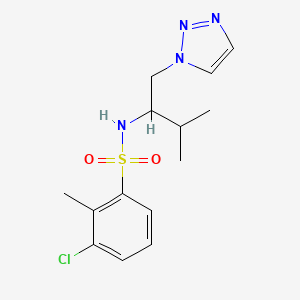
![Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2554945.png)

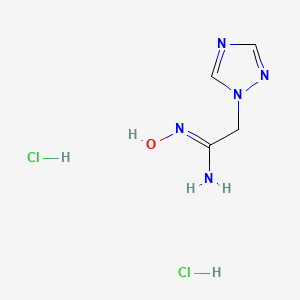
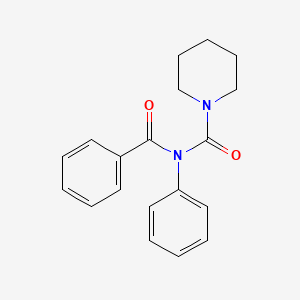

![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)
